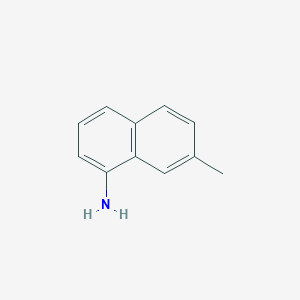

7-Methylnaphthalen-1-amine

Descripción general

Descripción

7-Methylnaphthalen-1-amine (7-MNA) is a synthetic compound with a wide range of potential applications in the scientific research and medical fields. It is a white, crystalline solid with a melting point of about 95°C and a boiling point of about 220°C. 7-MNA has been extensively investigated for its potential use in the synthesis of pharmaceuticals, as well as for its potential therapeutic and diagnostic applications.

Aplicaciones Científicas De Investigación

1. Ligand in Copper-Catalyzed Coupling

(Ma et al., 2017) describes a derivative of 2-methyl naphthalen-1-amine, used as a ligand in copper-catalyzed coupling reactions. It significantly enhances the yield of pharmaceutically important (hetero)aryl methylsulfones.

2. Ionic Liquid Catalysts in Alkylations

Alkylations of 1-and 2-methylnaphthalene with alkenes were studied using amine ionic liquids, according to (Zhao et al., 2005). This research highlights how the physical and chemical properties of ionic liquids are influenced by anions and cations, affecting the alkylation process.

3. Oxidative Coupling of Aminonaphthalene Homologues

(Vyskocil et al., 2001) discusses the Cu(II)-mediated oxidative coupling of 2-aminonaphthalene homologues, exploring different reaction patterns and the formation of various compounds, including carbazoles.

4. Aromatic Poly(amine−1,3,4-oxadiazole)s for Blue-Light-Emitting Materials

(Liou et al., 2006) discusses the synthesis of a new naphthylamine-derived aromatic dicarboxylic acid used in the production of polymers for blue-light-emitting materials.

5. Amine Volatility in CO2 Capture

(Nguyen et al., 2010) investigates the volatility of various amines, including those related to 1-aminonaphthalene, in the context of CO2 capture, emphasizing the impact of volatility on economic and environmental factors.

6. Fluorination of Aromatic Hydrocarbons

(Borodkin et al., 2010) explores the fluorination of aromatic compounds like 1-methylnaphthalene without solvent, showing improved selectivity compared to solvent-based methods.

7. Stability Analysis for IC Engine Applications

(Fendt et al., 2020) details the use of 1-methylnaphthalene in internal combustion engine research, focusing on its stability and its use as a tracer for imaging mixture formation and temperature distributions.

8. Autoignition Study in a Rapid Compression Machine

(Kukkadapu & Sung, 2017) examines the ignition characteristics of 1-methylnaphthalene, a constituent of surrogate diesel fuels, under various conditions in a rapid compression machine.

9. Synthesis of Co-Polynaphthalimides

(Chen & Tseng, 2020) presents the synthesis of novel co-polynaphthalimides from dianhydrides and bis(ether amine)s, highlighting their solubility and thermal stability for potential material applications.

Propiedades

IUPAC Name |

7-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBYSMPTIQBFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288635 | |

| Record name | 7-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnaphthalen-1-amine | |

CAS RN |

6939-34-0 | |

| Record name | 7-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)

![Acetamide, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1584297.png)

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)